molecular formula C17H17F2NO3S B2568271 3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide CAS No. 2034261-61-3

3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Cat. No. B2568271
CAS RN: 2034261-61-3
M. Wt: 353.38
InChI Key: NIKVWEXSFQHKPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound A involves several steps, including the reaction of 2-methoxy-2,3-dihydro-1H-inden-2-ol with 4-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound with tin and hydrochloric acid.


Molecular Structure Analysis

The molecular formula of Compound A is C17H17F2NO3S, and it has a molecular weight of 353.38. The InChI Key is NIKVWEXSFQHKPA-UHFFFAOYSA-N.


Chemical Reactions Analysis

Indole derivatives, such as Compound A, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest among researchers in synthesizing a variety of indole derivatives .

Scientific Research Applications

Photodynamic Therapy and Photosensitizer Development

Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those with similar structural motifs, highlights their promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in PDT. Their remarkable potential in treating cancer through photodynamic therapy underscores the broader utility of sulfonamide derivatives in medical research and treatment development (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Tumor and Enzyme Inhibition Studies

A series of new benzenesulfonamides synthesized from derivatives structurally related to the compound of interest have been evaluated for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives demonstrated interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Their ability to strongly inhibit human cytosolic isoforms of carbonic anhydrase points to significant applications in drug discovery and development targeting cancer and other diseases (Gul et al., 2016).

Synthesis and Bioactivity in Medicinal Chemistry

The compound's related sulfonamide derivatives have been synthesized and tested for various bioactivities, including anticancer and anti-inflammatory properties. These studies underline the sulfonamide group's versatility in drug design, indicating potential pathways for the development of new therapeutic agents leveraging the unique properties of sulfonamide derivatives. The exploration of these compounds' synthesis, characterization, and bioactivity highlights the role of benzenesulfonamide derivatives in advancing medicinal chemistry and pharmacology (Motavallizadeh et al., 2014).

properties

IUPAC Name

3,4-difluoro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3S/c1-23-17(9-12-4-2-3-5-13(12)10-17)11-20-24(21,22)14-6-7-15(18)16(19)8-14/h2-8,20H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKVWEXSFQHKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

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